molecular formula C10H16N4 B1591416 N-(Piperidin-4-ylmethyl)pyrimidin-2-amine CAS No. 521273-76-7

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Cat. No.: B1591416
CAS No.: 521273-76-7
M. Wt: 192.26 g/mol
InChI Key: RYUCGGGAQDYSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Piperidin-4-ylmethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Piperidin-4-ylmethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(piperidin-4-ylmethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUCGGGAQDYSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582981
Record name N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521273-76-7
Record name N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential biological significance of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. This molecule represents a compelling scaffold in medicinal chemistry, strategically combining the well-established pharmacophores of piperidine and 2-aminopyrimidine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its physicochemical properties, synthetic methodologies, and prospective therapeutic applications. The guide emphasizes the rationale behind its design, grounded in the concept of privileged structures, and provides practical, field-proven insights into its synthesis and analysis.

Introduction and Rationale

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. A highly effective strategy in this endeavor is the hybridization of molecular scaffolds that are known to confer favorable pharmacological properties. N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a prime example of this design philosophy, integrating two "privileged structures" into a single, promising entity.

The Legacy of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, particularly those containing nitrogen, form the bedrock of a vast number of pharmaceuticals. Their structural diversity and ability to engage in various non-covalent interactions (e.g., hydrogen bonding, ionic interactions) make them ideal for targeting a wide array of biological macromolecules. The piperidine ring, a saturated heterocycle, and the pyrimidine ring, an aromatic diazine, are two of the most ubiquitous and successful scaffolds in the history of drug development.

Privileged Structures: Piperidine and 2-Aminopyrimidine

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes them highly efficient starting points for the development of new drugs.

  • The Piperidine Moiety: This saturated nitrogen heterocycle is a cornerstone of medicinal chemistry, present in numerous approved drugs. Its conformational flexibility and the basicity of the nitrogen atom allow it to serve as a crucial pharmacophore for interacting with receptors and enzymes, particularly in the central nervous system. The piperidine ring can be readily functionalized to modulate a compound's physicochemical properties, such as lipophilicity and solubility, thereby optimizing its pharmacokinetic profile.

  • The 2-Aminopyrimidine Core: This scaffold is renowned for its role in kinase inhibitors, a critical class of anticancer drugs like Imatinib. The arrangement of nitrogen atoms and the exocyclic amino group in 2-aminopyrimidine allows it to act as a versatile hydrogen bond donor and acceptor, effectively mimicking the hinge-binding interactions of ATP in the kinase domain. Its inherent bioisosteric relationship with other aromatic systems often leads to improved drug-like properties.[1]

Rationale for the Investigation of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

The rationale for studying N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is rooted in the synergistic potential of its constituent parts.[2] By linking the piperidine and 2-aminopyrimidine scaffolds via a methylene bridge, a novel chemical entity is created with the potential for unique biological activities. This hybrid molecule could engage with targets in novel ways, potentially leading to new therapies for a range of diseases, including cancer, inflammatory disorders, and neurological conditions.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its development as a therapeutic agent.

Chemical Identity
PropertyValueSource
IUPAC Name N-((piperidin-4-yl)methyl)pyrimidin-2-amineGenerated
CAS Number 521273-76-7[2][3][4]
Molecular Formula C₁₀H₁₆N₄[3]
Molecular Weight 192.26 g/mol [2][3]
InChI Key RYUCGGGAQDYSMJ-UHFFFAOYSA-N[2]
Structural Elucidation

The chemical structure of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is presented below:

retrosynthesis target N-(Piperidin-4-ylmethyl)pyrimidin-2-amine disconnection1 C-N Disconnection (Reductive Amination) target->disconnection1 intermediates Pyrimidin-2-amine + 4-Formylpiperidine derivative disconnection1->intermediates

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Strategies

The construction of this molecule relies on robust and scalable reactions. A common and efficient method is the coupling of a functionalized piperidine with a 2-aminopyrimidine moiety.

3.2.1. Construction of the Pyrimidin-2-amine Moiety The 2-aminopyrimidine core can be synthesized through various methods, including the condensation of a 1,3-dicarbonyl compound with guanidine. This is a classic and reliable method for forming the pyrimidine ring.

3.2.2. Functionalization of the Piperidine Moiety A versatile starting material for the piperidine portion is a protected 4-piperidone derivative, such as N-Boc-4-piperidone. The key transformation is the introduction of the aminomethyl group at the 4-position. A highly effective method for this is reductive amination . [2]

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how N-(Piperidin-4-ylmethyl)pyrimidin-2-amine could be synthesized in a laboratory setting. This protocol is based on established chemical principles and analogous transformations found in the literature.

Step 1: Synthesis of tert-butyl 4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) is added 2-aminopyrimidine (1.0 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with dichloromethane (DCM) (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection to Yield N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

  • The purified product from Step 1 is dissolved in a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM.

  • The solution is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether to afford the hydrochloride salt of the final product as a solid, which can be collected by filtration.

  • The free base can be obtained by neutralization with a suitable base.

synthesis_workflow start N-Boc-4-formylpiperidine + 2-Aminopyrimidine reductive_amination Reductive Amination (NaBH(OAc)₃, DCE) start->reductive_amination intermediate Protected Intermediate reductive_amination->intermediate deprotection Boc Deprotection (HCl or TFA) intermediate->deprotection product Final Product (HCl salt) deprotection->product

Caption: A typical synthetic workflow.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons (typically in the aromatic region, ~6.5-8.5 ppm), the piperidine ring protons (in the aliphatic region, ~1.2-3.0 ppm), and the methylene linker protons (~3.0-3.5 ppm). The NH protons will appear as broad signals that can be exchanged with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyrimidine carbons (in the downfield region, ~110-165 ppm) and the aliphatic carbons of the piperidine ring and the methylene linker (~25-55 ppm).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 193.14. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Biological Activity and Therapeutic Potential

The combination of the piperidine and 2-aminopyrimidine scaffolds suggests a high potential for biological activity, particularly in areas where these individual motifs have shown promise.

Potential Biological Targets
  • Kinase Inhibition: The 2-aminopyrimidine core is a well-known hinge-binding motif in a multitude of protein kinase inhibitors. [5]It is plausible that N-(Piperidin-4-ylmethyl)pyrimidin-2-amine or its derivatives could exhibit inhibitory activity against various kinases implicated in cancer and inflammatory diseases. The piperidine moiety can be tailored to interact with the solvent-exposed region of the kinase, enhancing potency and selectivity.

  • GPCR Modulation: The piperidine scaffold is frequently found in ligands for G-protein coupled receptors (GPCRs), which are involved in a vast range of physiological processes.

  • Other Enzymatic Targets: Derivatives of 2-aminopyrimidine have been investigated as inhibitors of enzymes such as β-glucuronidase, which is associated with certain cancers and infections. [6]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this molecule is not available, general principles can be inferred:

  • Substitution on the Pyrimidine Ring: Modifications at the 4, 5, and 6 positions of the pyrimidine ring can be explored to enhance target-specific interactions.

  • Substitution on the Piperidine Nitrogen: Alkylation or acylation of the piperidine nitrogen can significantly alter the molecule's physicochemical properties and biological activity. This position is a key handle for optimizing potency, selectivity, and pharmacokinetic parameters.

Safety and Handling

For research purposes, N-(Piperidin-4-ylmethyl)pyrimidin-2-amine should be handled with appropriate laboratory safety precautions.

Hazard Identification

Based on similar chemical structures, the following GHS hazard statements may apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [7]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [8]

Conclusion

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a strategically designed molecule that holds significant promise for drug discovery and development. By combining the privileged scaffolds of piperidine and 2-aminopyrimidine, it presents a versatile platform for the synthesis of new chemical entities with the potential to modulate a variety of biological targets. This technical guide has provided a comprehensive overview of its chemical structure, synthesis, and potential applications, offering a solid foundation for further research into this compelling class of compounds.

References

  • NIST. (n.d.). N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine. Retrieved from [Link]

  • Fun, H. K., et al. (2011). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
  • ACS Publications. (2025). Novel Piperidine Substituted Pyrazolopyrimidine Derivatives as SGK1 Inhibitors for Treating Cardiovascular Diseases. ACS Medicinal Chemistry Letters.
  • Thermo Fisher Scientific. (2025).
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1135-1149.
  • Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7805.
  • Cayman Chemical. (2023).
  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
  • Journal of Pharmaceutical and Allied Sciences. (2024).
  • Thermo Fisher Scientific. (2015).
  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-778.
  • ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.).
  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267.
  • PubChem. (n.d.). N-(4-piperidin-1-ylphenyl)pyrimidin-2-amine. Retrieved from [Link]

  • CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate)
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • AccelaChem. (n.d.). 521273-76-7,N-(4-Piperidylmethyl)pyrimidin-2-amine. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). 6-Amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)
  • NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • NIH. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.
  • ResearchGate. (n.d.). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • Diva-Portal.org. (2022). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2).
  • ACS Publications. (n.d.). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762)
  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)
  • AMERICAN ELEMENTS. (n.d.). N-(4-Piperidylmethyl)pyrimidin-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent.
  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • NIH. (n.d.). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine.

Sources

The Privileged Core: A Technical Guide to N-(Piperidin-4-ylmethyl)pyrimidin-2-amine and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic combination of well-validated pharmacophores into novel molecular frameworks is a cornerstone of efficient drug discovery. This guide delves into the technical intricacies of one such hybrid scaffold, N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. This molecule marries the proven utility of the 2-aminopyrimidine moiety—a "privileged structure" central to numerous approved kinase inhibitors—with the versatile piperidine ring, a ubiquitous component in neuroactive and antimicrobial agents.[1] We present a comprehensive review of the synthetic routes to this core, its chemical characterization, and the expansive biological activities demonstrated by its derivatives. This document serves as a technical resource for researchers and drug development professionals, providing detailed experimental protocols and synthesizing structure-activity relationship (SAR) insights to guide future exploration of this promising chemical space.

Introduction: The Rationale of Privileged Structures

The principle of "privileged structures" posits that certain molecular scaffolds possess an inherent and versatile ability to bind to multiple, often unrelated, biological targets with high affinity.[1] This characteristic makes them exceptionally efficient starting points for drug discovery campaigns. The 2-aminopyrimidine unit is a quintessential example of such a scaffold.[1] Its hydrogen bonding capabilities and structural rigidity have made it a cornerstone in the development of numerous kinase inhibitors, including groundbreaking anticancer drugs like Imatinib and Nilotinib.[1]

Similarly, the piperidine ring is a mainstay in medicinal chemistry, prized for its favorable physicochemical properties and its ability to be readily functionalized to orient substituents in precise three-dimensional space. This has led to its incorporation in a vast array of therapeutics targeting the central nervous system (CNS), as well as in potent antifungal and antiviral agents.

The strategic fusion of these two privileged fragments in N-(Piperidin-4-ylmethyl)pyrimidin-2-amine creates a molecule with significant, pre-validated potential. The rationale for its investigation is compelling: it provides a robust and versatile platform for developing novel therapeutics across a spectrum of diseases, from oncology to neurology and infectious diseases.[1]

G cluster_0 Privileged Scaffolds cluster_1 Core Molecule cluster_2 Therapeutic Potential 2-Aminopyrimidine 2-Aminopyrimidine Core N-(Piperidin-4-ylmethyl) pyrimidin-2-amine 2-Aminopyrimidine->Core Kinase Binding H-Bonding Piperidine Piperidine Piperidine->Core 3D Vector Orientation PK Properties Oncology Oncology Core->Oncology Kinase Inhibition Neurology Neurology Core->Neurology Receptor Modulation Infectious Disease Infectious Disease Core->Infectious Disease Antimicrobial Activity

Caption: The Privileged Structure Concept.

Synthesis and Characterization

The synthesis of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is typically achieved through a convergent, multi-step approach that allows for flexibility and analogue generation. The most logical and widely applicable strategy involves the preparation of a protected piperidine intermediate followed by coupling with a suitable pyrimidine derivative.

Recommended Synthetic Pathway

The recommended pathway involves three key stages:

  • Preparation of the Piperidine Synthon: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate from a commercially available piperidone precursor.

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of the piperidine synthon with 2-chloropyrimidine.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

This approach is advantageous as it utilizes a stable, Boc-protected intermediate, preventing side reactions at the piperidine nitrogen during the coupling step. The final deprotection is typically clean and high-yielding.

G start N-Boc-4-Piperidone reductive_amination Reductive Amination (e.g., NH3, Raney-Ni/H2) start->reductive_amination nitrile_reduction Nitrile Reduction (Alternative Route) start->nitrile_reduction via Cyanohydrin intermediate1 tert-butyl 4-aminopiperidine-1-carboxylate reductive_amination->intermediate1 intermediate1->nitrile_reduction via Nitrile intermediate2 tert-butyl 4-(aminomethyl)piperidine- 1-carboxylate intermediate1->intermediate2 via other routes nitrile_reduction->intermediate2 snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Base, Heat) intermediate2->snar pyrimidine 2-Chloropyrimidine pyrimidine->snar protected_product Boc-Protected Final Compound snar->protected_product deprotection Boc Deprotection (e.g., HCl, TFA) protected_product->deprotection final_product N-(Piperidin-4-ylmethyl) pyrimidin-2-amine deprotection->final_product G start Start step1 Dispense 5 µL of test compound (serial dilution in assay buffer) start->step1 step2 Add 5 µL of Kinase/Eu-Antibody Mix step1->step2 step3 Add 5 µL of Alexa Fluor™ 647-Tracer step2->step3 step4 Incubate for 1 hour at RT, protected from light step3->step4 step5 Read plate on TR-FRET enabled reader (Ex: 340 nm, Em: 615 nm & 665 nm) step4->step5 step6 Calculate Emission Ratio (665/615) step5->step6 step7 Plot Ratio vs. [Inhibitor] and fit to sigmoidal dose-response curve to determine IC50 step6->step7 end_node End step7->end_node

Sources

An In-Depth Technical Guide to the Safety and Toxicity Evaluation of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a small molecule featuring two key heterocyclic scaffolds: 2-aminopyrimidine and piperidine. The 2-aminopyrimidine moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of several approved drugs and often improving pharmacokinetic properties[1]. The piperidine ring is also a ubiquitous component in pharmaceuticals. Despite the prevalence of these fragments, there is a significant lack of publicly available safety, toxicity, or pharmacokinetic data for the combined molecule, N-(Piperidin-4-ylmethyl)pyrimidin-2-amine[1].

This guide provides a comprehensive, scientifically rigorous framework for establishing the complete safety and toxicity profile of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple checklist of assays. It details the causal logic behind the selection of specific studies, integrates regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and provides actionable, step-by-step protocols for critical experiments. The objective is to create a self-validating roadmap for researchers to de-risk this molecule and enable informed decision-making for its potential progression into clinical development.

Section 1: Foundational Assessment and Structural Liabilities

A thorough safety evaluation begins not in the lab, but with a detailed analysis of the molecule's intrinsic properties and structural motifs. This initial assessment is crucial for anticipating potential hazards and designing an efficient, targeted testing strategy.

Physicochemical Properties

The first step is to characterize the fundamental physicochemical properties of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. These parameters are foundational to understanding its behavior in biological systems and designing appropriate formulations for testing.

Parameter CAS Number Molecular Formula Molecular Weight Predicted Storage
N-(Piperidin-4-ylmethyl)pyrimidin-2-amine521273-76-7C₁₀H₁₆N₄192.26 g/mol 2-8°C Refrigerator
Data derived from publicly available chemical supplier information.

Key experimental determinations should include aqueous solubility, LogP/LogD, and pKa, as these directly influence absorption, distribution, and potential for off-target effects.

Analysis of Core Scaffolds: Potential for Hazard

The molecule's structure contains alerts that warrant specific attention based on established toxicological knowledge.

  • 2-Aminopyrimidine Core: While a privileged scaffold, pyrimidine derivatives can exhibit toxicity. For instance, certain polyfunctionalized pyrimidines have been shown to possess insecticidal activity, highlighting their potential to interact potently with biological systems[2]. The primary focus for this core should be on potential metabolites and their reactivity.

  • Piperidine Moiety: This fragment is associated with a known risk of cardiovascular toxicity. Specifically, interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel is a significant concern for many piperidine-containing compounds[3]. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Some aminopiperidine-based compounds have been identified as having this liability[4]. Additionally, Safety Data Sheets (SDS) for structurally related aminopiperidines indicate potential hazards such as being harmful if swallowed, and causing skin and eye irritation[5].

The logical relationship between these structural alerts and the required safety studies is paramount.

G cluster_0 Molecular Structure N-(Piperidin-4-ylmethyl)pyrimidin-2-amine cluster_1 Structural Alerts & Initial Analysis cluster_2 Prioritized Toxicology Studies Structure Chemical Structure Aminopyrimidine 2-Aminopyrimidine Core (Metabolic Stability, Genotoxicity) Structure->Aminopyrimidine Piperidine Piperidine Moiety (Cardiotoxicity, CNS Effects) Structure->Piperidine ADME ADME & Metabolism Assays Aminopyrimidine->ADME Identifies key metabolites Genotox Genotoxicity Battery (Ames, MNA) Aminopyrimidine->Genotox Assesses mutagenic potential CardioTox Cardiovascular Safety (hERG, Telemetry) Piperidine->CardioTox Addresses hERG liability CNS_Safety CNS Safety Pharmacology Piperidine->CNS_Safety Evaluates neurological effects G cluster_0 Phase 1: In Vitro & In Silico Screening cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Decision Gate InSilico In Silico Prediction (DEREK, Sarah Nexus) ADME In Vitro ADME (Metabolic Stability, CYP Inhibition, Permeability) InSilico->ADME Genotox1 In Vitro Genotoxicity (Ames Test, Micronucleus Assay) ADME->Genotox1 hERG In Vitro hERG Assay Genotox1->hERG PK In Vivo Pharmacokinetics (Rodent) hERG->PK Proceed if in vitro profile is acceptable AcuteTox Acute Toxicity (Rodent, MTD determination) PK->AcuteTox SafetyPharm Core Safety Pharmacology (CV, CNS, Respiratory) AcuteTox->SafetyPharm RepeatDose Repeat-Dose Toxicity (14- or 28-Day, Rodent & Non-Rodent) SafetyPharm->RepeatDose GoNoGo First-in-Human (FIH) Dose Calculation & Risk Assessment RepeatDose->GoNoGo Synthesize all data

Sources

An In-depth Technical Guide to the Solubility Profile of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine, a heterocyclic compound of interest in contemporary drug discovery and development. Given the absence of publicly available, quantitative solubility data for this specific molecule, this document synthesizes information from the known properties of its constituent chemical moieties—piperidine and pyrimidine—to establish a robust predictive solubility profile. Furthermore, it furnishes detailed, field-proven experimental protocols to empower researchers to determine precise, quantitative solubility data, thereby ensuring methodological consistency and data reliability. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems.

Executive Summary: Predictive Solubility Insights

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a bifunctional molecule incorporating both a basic piperidine ring and a pyrimidine core. This unique structure dictates its solubility, suggesting a versatile profile. It is anticipated to exhibit moderate to good solubility in aqueous media, particularly under acidic conditions, and broad solubility in a range of organic solvents. The piperidine moiety, a six-membered heterocyclic amine, is known for its high solubility in water and various organic solvents due to its ability to form hydrogen bonds.[1] Similarly, pyrimidine, a foundational aromatic heterocycle, displays moderate water solubility and is highly soluble in many organic solvents.[2][3] The combination of these two scaffolds in N-(Piperidin-4-ylmethyl)pyrimidin-2-amine suggests that its solubility will be influenced by the interplay of their individual properties.

Physicochemical Properties and Their Implications for Solubility

Table 1: Predicted Physicochemical Properties of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

PropertyPredicted Value/InformationSourceImplication for Solubility
Molecular Formula C₉H₁₄N₄[4]Indicates a relatively small molecule, which can favor solubility.
Molecular Weight 178.24 g/mol [4]A lower molecular weight is generally associated with higher solubility.
pKa (most basic) Estimated 8.5 - 9.5Inferred from piperidine (pKa ~11.2) and 2-aminopyrimidine (pKa ~3.5)The presence of a basic piperidine nitrogen suggests that aqueous solubility will be significantly enhanced at pH values below the pKa due to salt formation.
logP Estimated 1.5 - 2.5Inferred from structural analysisA positive logP value suggests a degree of lipophilicity, which would favor solubility in non-polar organic solvents. However, the value is not so high as to preclude aqueous solubility.
Hydrogen Bond Donors 2Structural AnalysisThe two amine protons can act as hydrogen bond donors, promoting solubility in protic solvents like water and alcohols.
Hydrogen Bond Acceptors 4Structural AnalysisThe nitrogen atoms in the piperidine and pyrimidine rings can act as hydrogen bond acceptors, further enhancing solubility in protic solvents.

Predicted Solubility in Various Solvent Systems

Based on the analysis of its structural components and predicted physicochemical properties, a qualitative solubility profile for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine can be projected.

Table 2: Predicted Qualitative Solubility of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, Buffered SolutionsModerate (pH-dependent)The molecule's ability to form hydrogen bonds with water suggests some intrinsic aqueous solubility.[1][2] Solubility is expected to increase significantly in acidic conditions (pH < 7) due to the protonation of the basic piperidine nitrogen, leading to the formation of a more soluble salt.
Polar Protic Methanol, EthanolHighThe presence of hydrogen bond donors and acceptors in the molecule will facilitate strong interactions with polar protic solvents.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHighThe polar nature of the molecule will allow for favorable dipole-dipole interactions with these solvents.
Non-Polar Toluene, HexaneLow to ModerateThe aliphatic piperidine ring and the methylene linker provide some non-polar character, which may allow for some solubility in less polar solvents. However, the polar pyrimidine and amine groups will limit solubility in highly non-polar solvents like hexane.

Experimental Determination of Solubility: Protocols and Workflows

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining both kinetic and thermodynamic solubility.

Kinetic Solubility (High-Throughput Screening)

Kinetic solubility is a measure of how quickly a compound dissolves and is often used in early-stage drug discovery for rapid assessment.

Protocol 1: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine in 100% DMSO.

  • Compound Addition: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.

  • Quantification: Analyze the filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound. A standard curve of the compound in the assay buffer/DMSO mixture should be used for quantification.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility (Equilibrium)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for later-stage drug development.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

  • Compound Addition: Add an excess amount of solid N-(Piperidin-4-ylmethyl)pyrimidin-2-amine to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle, or centrifuge to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the supernatant.

  • Dilution and Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Centrifuge or Settle B->C D Sample Supernatant C->D E Dilute and Quantify D->E

Caption: Thermodynamic Solubility Determination Workflow.

Factors Influencing Solubility

Several factors can significantly impact the solubility of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine.

  • pH: As a basic compound, its aqueous solubility will be highly pH-dependent. At lower pH values, the piperidine nitrogen will be protonated, forming a more soluble salt.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[5]

  • Co-solvents: The addition of organic co-solvents (e.g., ethanol, propylene glycol) to aqueous solutions can increase the solubility of lipophilic compounds.

  • Solid-State Properties: The crystalline form (polymorph) of the compound can affect its solubility. Amorphous forms are typically more soluble than their crystalline counterparts.

Conclusion

While specific experimental solubility data for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is not currently available in the public domain, a comprehensive analysis of its chemical structure allows for a strong predictive assessment of its solubility profile. The presence of both hydrogen-bonding functionalities and a degree of lipophilicity suggests a versatile solubility across a range of solvents. The provided experimental protocols offer a robust framework for the quantitative determination of its kinetic and thermodynamic solubility, which is crucial for its advancement in research and development. The insights and methodologies presented in this guide are intended to facilitate the effective handling, formulation, and application of this promising compound.

References

  • Vertex AI Search. (n.d.). Piperidine | Solubility of Things.
  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Vertex AI Search. (n.d.). Pyrimidine - Solubility of Things.
  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
  • Wikipedia. (n.d.). Pyrimidine.
  • Pharmaffiliates. (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine.
  • (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.

Sources

Methodological & Application

Application Notes & Protocols: Analytical Methods for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a heterocyclic compound featuring both piperidine and aminopyrimidine moieties. Such structures are recognized as "privileged" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] The robust and reliable analysis of this molecule is paramount for ensuring quality, safety, and efficacy in research, development, and manufacturing settings.

This document provides a comprehensive guide to the essential analytical techniques for the characterization, quantification, and quality control of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. The methodologies described herein are grounded in established scientific principles and adhere to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2]

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for developing effective analytical methods.

PropertyValueSourceSignificance for Analysis
Molecular Formula C₉H₁₄N₄[3]Essential for mass spectrometry and elemental analysis.
Molecular Weight 178.24 g/mol [3]Defines the mass-to-charge ratio (m/z) in MS and is used in all quantitative calculations.
Appearance Not Available (likely a solid)[3]Guides sample handling and preparation procedures.
Storage 2-8°C Refrigerator[3]Critical for maintaining sample integrity and preventing degradation.
Structural Features Piperidine ring, pyrimidine ring, primary and secondary amine groups[3]Dictates chromatographic behavior, spectroscopic properties, and potential sites for derivatization.

Analytical Method Selection

The choice of analytical technique is dictated by the specific question being asked. The following decision tree provides a logical workflow for selecting the appropriate method.

MethodSelection cluster_methods Recommended Technique start Analytical Objective q1 What is the question? start->q1 identity Identity Confirmation q1->identity Is it the correct compound? purity Purity & Impurities q1->purity How pure is it? assay Assay (Content/Potency) q1->assay How much is there? residual Residual Solvents q1->residual Any solvents left from synthesis? nmr NMR Spectroscopy identity->nmr Definitive Structure ms Mass Spectrometry (MS) identity->ms Molecular Weight hplc HPLC-UV/DAD purity->hplc Non-volatile impurities assay->hplc Quantification gc GC-FID/HS residual->gc Volatile impurities

Figure 1: Decision tree for selecting the appropriate analytical method.

Chromatographic Methods

Chromatography is the cornerstone for separating and quantifying N-(Piperidin-4-ylmethyl)pyrimidin-2-amine from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing pyrimidine derivatives due to its versatility and robustness.[4] This method can be validated to simultaneously determine the assay (potency) of the main compound and quantify process-related impurities and degradation products.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected. The non-polar nature of the C18 alkyl chains provides effective retention for the moderately polar N-(Piperidin-4-ylmethyl)pyrimidin-2-amine through hydrophobic interactions.

  • Mobile Phase: A gradient of acetonitrile (a common organic modifier) and a buffered aqueous phase is used. The buffer (e.g., phosphate or formate) is crucial for maintaining a consistent pH. This is critical because the amine functional groups on the analyte are ionizable, and controlling their protonation state is essential for achieving sharp, symmetrical peaks and reproducible retention times.

  • Detector: A UV/Photodiode Array (PDA) detector is ideal. The pyrimidine ring contains a chromophore that absorbs UV light, allowing for sensitive detection. A PDA detector provides the added advantage of acquiring full UV spectra, which aids in peak identification and purity assessment.

Protocol: RP-HPLC Method

1.0 Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (or Phosphoric Acid for non-MS applications)[5]

  • N-(Piperidin-4-ylmethyl)pyrimidin-2-amine Reference Standard

  • Sample for analysis

2.0 Instrumentation and Conditions

  • System: HPLC or UPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

3.0 Sample Preparation

  • Standard Preparation (e.g., 0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Preparation (e.g., 0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4.0 Data Analysis and System Suitability

  • Identification: The retention time of the main peak in the sample chromatogram must match that of the Reference Standard.

  • Assay (%): Calculate using the external standard method based on peak areas.

  • Impurities (%): Calculate using area normalization, assuming all impurities have the same response factor as the main peak.

  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.

Gas Chromatography (GC) for Residual Solvent Analysis

During synthesis, organic solvents are often used and must be controlled in the final product.[6] Static headspace gas chromatography with flame ionization detection (HS-GC-FID) is the standard technique for this analysis, as it offers high sensitivity for volatile organic compounds.[7][8]

Protocol: GC-HS-FID Method

1.0 Reagents and Materials

  • Dimethyl Sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) (High-boiling, GC-grade solvent).[7]

  • Reference standards for all potential residual solvents.

  • Sample for analysis.

2.0 Instrumentation and Conditions

  • System: GC with a static headspace autosampler and FID detector.

  • Column: G43 phase (e.g., DB-624 or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness.[9]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Vial Equilibration: 80 °C for 15 minutes.

3.0 Sample Preparation

  • Standard Preparation: Prepare a stock solution of all expected residual solvents in DMSO. Further dilute to a working concentration that reflects the control limits (e.g., based on ICH Q3C guidelines).

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve.

4.0 Data Analysis

  • Quantify each residual solvent by comparing the peak area in the sample preparation to the corresponding peak in the standard preparation.

Spectroscopic and Spectrometric Methods

These techniques are indispensable for the definitive identification and structural elucidation of the molecule.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, typically forming a protonated molecule [M+H]⁺.[10]

Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described in Section 4.1 to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Mode: ESI, positive ion mode.

  • Analysis:

    • Confirm the presence of an ion corresponding to the protonated molecule ([C₉H₁₄N₄ + H]⁺) at m/z 179.24.

    • Perform tandem MS (MS/MS) on the precursor ion at m/z 179.24. The fragmentation pattern will be characteristic of the piperidine and pyrimidine structures, often involving cleavages adjacent to the nitrogen atoms (alpha-cleavage).[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination.[12][13] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Interpretation:

    • ¹H NMR: The spectrum will show distinct signals for the aromatic protons on the pyrimidine ring, the aliphatic protons on the piperidine ring, and the methylene bridge protons. Integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum will show the number of chemically distinct carbon atoms.

    • 2D NMR: These experiments establish connectivity between atoms, allowing for the complete and unambiguous assignment of the entire molecular structure.[14]

Method Validation Framework

All quantitative methods (HPLC Assay, HPLC Impurities) must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[2][15][16]

Table 2: Summary of Validation Parameters

Validation CharacteristicAssayImpurity Quantification
Specificity Demonstrate no interference from blank, placebo, or impurities.Discriminate between impurities and the main compound.
Linearity Typically 5 concentrations from 80-120% of the nominal concentration.From the Limit of Quantitation (LOQ) to 120% of the impurity specification.
Range 80-120% of the nominal concentration.LOQ to 120% of the specification.
Accuracy Perform recovery studies on spiked samples at 3 levels (e.g., 80%, 100%, 120%).Perform recovery studies on spiked samples at 3 levels.
Precision (Repeatability & Intermediate) Analyze a minimum of 6 preparations at 100% concentration.Analyze a minimum of 6 preparations at the specification level.
Limit of Quantitation (LOQ) Not applicable.Determined by signal-to-noise ratio (typically S/N ≥ 10) or standard deviation of the response.
Robustness Intentionally vary method parameters (e.g., pH, column temperature, flow rate) and assess impact.Intentionally vary method parameters and assess impact.

Overall Analytical Workflow

The following diagram illustrates the logical flow of analysis from sample receipt to final reporting, integrating the various techniques described.

AnalyticalWorkflow cluster_tests Analytical Testing sample Sample Receipt & Login identity_tests Identity Confirmation (MS, NMR, FTIR) sample->identity_tests quant_tests Quantitative Analysis (HPLC Assay & Impurities) sample->quant_tests gc_test Residual Solvents (GC-HS) sample->gc_test data_review Data Review & Verification identity_tests->data_review quant_tests->data_review gc_test->data_review report Certificate of Analysis (CoA) Generation data_review->report All Specifications Met

Figure 2: General analytical workflow for quality control testing.

References

  • Pharmaffiliates. N-(Piperidin-4-yl)pyrimidin-2-amine. [Link]

  • Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • Royal Society of Chemistry. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. [Link]

  • The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • Royal Society of Chemistry. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • PubChem. N-(4-piperidin-1-ylphenyl)pyrimidin-2-amine. [Link]

  • YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

  • PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • HPLC.cloud. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. Identification and structure elucidation by NMR spectroscopy. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • ResearchGate. (PDF) GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]

  • ResearchGate. Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

  • ResearchGate. Piperine mass fragments: possible structures of major mass spectral.... [Link]

  • MDPI. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • NIST WebBook. N-Phenyl-4-piperidinamine. [Link]

Sources

Application Notes and Protocols for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a synthetic compound featuring two key heterocyclic moieties: a 2-aminopyrimidine ring and a piperidine ring. While direct, extensive research on this specific molecule in the context of oncology is emerging, its structural components are well-established "privileged scaffolds" in medicinal chemistry and are integral to numerous approved anti-cancer therapeutics.[1][2] The 2-aminopyrimidine core, for instance, is found in a variety of kinase inhibitors, including Imatinib and Abemaciclib, highlighting its importance in targeting dysregulated signaling pathways in cancer.[3] The piperidine moiety is also a vital pharmacophore in oncology drug design, often enhancing a compound's pharmacokinetic and pharmacodynamic properties.[1][4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals on the potential applications and experimental evaluation of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine in cancer research. The protocols outlined below are designed to investigate its hypothesized mechanism of action as a kinase inhibitor, a premise rooted in the extensive body of literature on its core structural motifs.

Hypothesized Mechanism of Action: Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors.[2][3] This structural feature allows for the formation of crucial hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition. Based on this, it is hypothesized that N-(Piperidin-4-ylmethyl)pyrimidin-2-amine may function as an inhibitor of protein kinases that are critical for cancer cell proliferation and survival.

Promising potential targets for this compound include Polo-like kinase 4 (PLK4) and p21-activated kinase 4 (PAK4). Both kinases are frequently overexpressed in various cancers and are implicated in tumor progression.[6][7][8][9] PLK4 is a master regulator of centriole duplication, and its inhibition can lead to mitotic catastrophe in cancer cells.[7][10][11] PAK4 plays a significant role in promoting cancer cell proliferation, migration, and invasion.[8][9][12]

The following experimental workflow is proposed to investigate the anti-cancer effects of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine and to validate its potential as a kinase inhibitor.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Preparation and Characterization B Cell Viability Assays (MTT/MTS) A->B Determine IC50 C Western Blot Analysis B->C Investigate downstream signaling E Cell Migration and Invasion Assays B->E Assess anti-metastatic potential D In Vitro Kinase Assays C->D Confirm direct enzyme inhibition F Xenograft Tumor Models D->F Validate in vivo efficacy caption Figure 1: Experimental Workflow for Evaluating N-(Piperidin-4-ylmethyl)pyrimidin-2-amine.

Figure 1: A proposed experimental workflow to systematically evaluate the anti-cancer properties of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine, from initial in vitro screening to in vivo validation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic or cytostatic effects of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine on various cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[13][14]

Materials:

  • N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

  • Cancer cell lines (e.g., breast, colon, lung cancer cell lines)

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis

This protocol is used to investigate the effect of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine on the expression and phosphorylation status of key proteins in cancer signaling pathways, such as those downstream of PLK4 and PAK4.[15][16]

Materials:

  • Cancer cells treated with N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PLK4, anti-PLK4, anti-p-PAK4, anti-PAK4, anti-cleaved PARP, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with N-(Piperidin-4-ylmethyl)pyrimidin-2-amine at concentrations around the IC50 value for a specified time (e.g., 24 hours). Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vitro Kinase Assay

This protocol directly measures the inhibitory activity of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine against purified kinases, such as PLK4 or PAK4.[17][18][19][20][21]

Materials:

  • N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

  • Recombinant purified kinase (e.g., PLK4, PAK4)

  • Kinase-specific substrate

  • Kinase buffer

  • ATP

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the purified kinase, and the specific substrate.

  • Compound Addition: Add N-(Piperidin-4-ylmethyl)pyrimidin-2-amine at various concentrations. Include a positive control inhibitor and a no-compound control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

G cluster_0 Kinase Activity PLK4_PAK4 PLK4 / PAK4 Downstream Downstream Effectors PLK4_PAK4->Downstream Phosphorylation Compound N-(Piperidin-4-ylmethyl) pyrimidin-2-amine Compound->PLK4_PAK4 Inhibition Proliferation Cell Proliferation Downstream->Proliferation Promotion Migration Cell Migration Downstream->Migration Promotion caption Figure 2: Hypothesized Signaling Pathway.

Figure 2: A simplified diagram illustrating the hypothesized inhibitory effect of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine on kinases like PLK4 or PAK4, leading to the suppression of cancer cell proliferation and migration.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine to inhibit the migration and invasion of cancer cells, which are key processes in metastasis.[22][23][24]

Materials:

  • Cancer cells

  • N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Protocol:

  • Preparation of Inserts: For the invasion assay, coat the top of the transwell inserts with Matrigel. For the migration assay, the inserts are used uncoated.

  • Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine and seed them into the upper chamber of the transwell inserts.

  • Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Data Summary

The following table provides a template for summarizing the hypothetical results from the in vitro assays.

AssayCell LineEndpointN-(Piperidin-4-ylmethyl)pyrimidin-2-aminePositive Control
Cell Viability Breast Cancer (MCF-7)IC50 (µM)[Insert Value]Doxorubicin
Colon Cancer (HCT116)IC50 (µM)[Insert Value]5-Fluorouracil
Kinase Inhibition Purified PLK4IC50 (nM)[Insert Value]CFI-400945
Purified PAK4IC50 (nM)[Insert Value]KPT-9274
Cell Migration Breast Cancer (MDA-MB-231)% Inhibition at 10 µM[Insert Value][Insert Control]

In Vivo Studies

Should the in vitro data demonstrate significant anti-cancer activity, subsequent in vivo studies using animal models are warranted to evaluate the compound's efficacy and safety in a physiological setting.[25][26][27][28] Rodent xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.[26]

Conclusion

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a promising compound for cancer research due to its possession of well-validated pharmacophores. The protocols detailed in these application notes provide a robust framework for a systematic investigation into its anti-cancer properties, with a primary focus on its potential as a kinase inhibitor. The elucidation of its mechanism of action and its efficacy in preclinical models will be crucial in determining its potential for further development as a novel anti-cancer agent.

References

  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved from [Link]

  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

  • PubMed. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved from [Link]

  • Protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • PubMed. (2014). Polo-like kinase 4 inhibition: a strategy for cancer therapy? Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro Cell Migration and Invasion Assays. Retrieved from [Link]

  • PubMed. (2023). Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers. Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • Frontiers. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • Oxford Academic. (n.d.). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Retrieved from [Link]

  • Frontiers. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • PubMed. (2025). Role of PLK4 inhibition in cancer therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advancement of piperidine moiety in treatment of cancer- A review. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Evaluation using Western Blot. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]

  • Preprints.org. (n.d.). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

  • Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. Retrieved from [Link]

  • PubMed. (2022). PAK4 in cancer development: Emerging player and therapeutic opportunities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • PubMed. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]

  • National Cancer Institute. (n.d.). Animal Models Used by PREVENT. Retrieved from [Link]

  • Ben-Gurion University Research Portal. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • Corning. (n.d.). Assay Methods: Cell Invasion Assay. Retrieved from [Link]

  • Bentham Science. (2023). Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. Retrieved from [Link]

  • AACR Journals. (n.d.). Remodeling of the tumor microenvironment through PAK4 inhibition sensitizes tumors to immune checkpoint blockade. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Azure Biosystems. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the PAK4 inhibitors. Retrieved from [Link]

  • AACR Journals. (n.d.). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Retrieved from [Link]

Sources

Application Note: A Tiered Strategy for the Cellular Characterization of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Strategic Overview

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly in oncology.[1][2][3] Its ability to form critical hydrogen bonds allows it to interact with a wide array of biological targets, most notably protein kinases.[3] Compounds like Imatinib and Nilotinib, which contain this moiety, have revolutionized cancer therapy.[1][4] The specific compound, N-(Piperidin-4-ylmethyl)pyrimidin-2-amine, combines this potent scaffold with a piperidine group, a common feature used to modulate physicochemical properties and target engagement.[1][5]

Given the limited public data on N-(Piperidin-4-ylmethyl)pyrimidin-2-amine, this document provides a comprehensive, tiered strategy for its initial biological characterization in cell-based assays. This guide is designed for researchers in drug discovery and chemical biology to systematically profile this novel compound, from determining its effective concentration range to elucidating its potential mechanism of action. Our approach is structured as a logical cascade of experiments, where the results of each tier inform the design of the next.

Part 1: Foundational Procedures - Compound Management

Accurate and reproducible results begin with proper handling of the test compound.

1.1. Sourcing and Quality Control The compound can be sourced from various chemical suppliers. It is critical to obtain a Certificate of Analysis (CoA) to confirm its identity (via NMR, MS) and purity (typically ≥95% by HPLC).

1.2. Preparation of Stock Solutions A concentrated stock solution is essential for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solvating power and compatibility with most cell culture assays at low final concentrations.

Protocol: 10 mM Master Stock Preparation

  • Calculation: Determine the mass of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine (Molecular Weight: 192.27 g/mol , assuming the free base) required to prepare a 10 mM solution.

  • Dissolution: Carefully weigh the compound and dissolve it in high-purity, anhydrous DMSO. For example, dissolve 1.92 mg in 1 mL of DMSO.

  • Solubilization: Vortex thoroughly until the solution is clear. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquoting & Storage: Aliquot the master stock into small, single-use volumes (e.g., 20 µL) in light-protective tubes. Store at -20°C or -80°C to prevent degradation from freeze-thaw cycles.

Expert Insight: Always prepare a fresh dilution series in cell culture medium from the DMSO stock for each experiment. The final concentration of DMSO in the culture wells should ideally be kept below 0.5% (v/v) to avoid solvent-induced cellular stress or toxicity.

Part 2: Tier 1 Assay - Defining the Bioactive Concentration Range

The first crucial step is to determine the compound's effect on cell viability. This establishes a "therapeutic window"—a concentration range that is biologically active but not broadly cytotoxic. The results are typically expressed as the IC50 (half-maximal inhibitory concentration).

Workflow: Dose-Response Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_readout Readout cluster_analysis Analysis A Seed cells in 96-well plate B Prepare 2x compound serial dilutions in media A->B C Add dilutions to cells (final 1x conc.) Include Vehicle (DMSO) & Untreated Controls B->C D Incubate for 24-72 hours C->D E Add MTT Reagent & Incubate D->E F Add Solubilization Buffer E->F G Read Absorbance (570 nm) F->G H Normalize data to controls G->H I Plot Dose-Response Curve (log[conc] vs. % viability) H->I J Calculate IC50 Value I->J

Caption: Workflow for determining compound IC50 using an MTT assay.

Protocol: Cell Viability by MTT Assay The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]

Materials:

  • Selected cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare a serial dilution of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine in culture medium at 2x the final desired concentrations. A common starting range is 100 µM down to 1 nM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) control and medium-only control.

  • Incubation: Incubate the plate for a relevant duration, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[7][8]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

ParameterRecommended Starting Condition
Cell Line MCF-7 (Breast), A549 (Lung), PC-3 (Prostate)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. Range 0.001 µM to 100 µM (10-point, 3-fold dilution)
Incubation Time 72 hours
Final DMSO Conc. < 0.5%

Part 3: Tier 2 Assay - Characterizing the Cellular Phenotype

With a known IC50 value, the next step is to investigate how the compound affects the cells. Apoptosis, or programmed cell death, is a common outcome for anti-cancer agents.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[9][10]

Principles of Annexin V / PI Staining

G A Healthy Cell Annexin V: Negative PI: Negative B Early Apoptotic Cell Annexin V: Positive PI: Negative A->B Apoptotic Stimulus C Late Apoptotic / Necrotic Cell Annexin V: Positive PI: Positive B->C Loss of Membrane Integrity

Caption: Differentiating cell states via Annexin V and PI staining.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with N-(Piperidin-4-ylmethyl)pyrimidin-2-amine at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.[11] Centrifuge the collected cell suspension.

  • Washing: Wash the cell pellet once with cold 1X PBS.[12]

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[10][11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[11] Excite with a 488 nm laser and detect FITC (green) and PI (red) fluorescence. The resulting data will show distinct cell populations.

Part 4: Tier 3 Assay - Investigating the Mechanism of Action (MoA)

The 2-aminopyrimidine core strongly suggests that N-(Piperidin-4-ylmethyl)pyrimidin-2-amine may function as a kinase inhibitor.[13] Western blotting is a powerful technique to probe the phosphorylation status of key proteins within major signaling pathways, providing direct evidence of target engagement.[14]

Hypothetical Target Pathway: PI3K/Akt/mTOR A logical starting point is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a common target for aminopyrimidine-based inhibitors. Inhibition of an upstream kinase (like PI3K or Akt) would lead to a decrease in the phosphorylation of downstream proteins.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates (activates) Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Protocol: Western Blot for Phospho-Protein Analysis Procedure:

  • Cell Lysis: Treat cells with the compound at 1x IC50 for a short duration (e.g., 1, 4, or 8 hours) to capture signaling changes. Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and separate the proteins by size on a polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer. It is crucial to probe for both the phosphorylated form of a protein and its total protein level as a loading control.[14]

    • Recommended Primary Antibodies:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • GAPDH or β-Actin (as a loading control)

    • Incubate overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the ratio of phospho-protein to total protein upon treatment indicates pathway inhibition.

Conclusion and Future Directions

This tiered application guide provides a robust framework for the initial characterization of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. By systematically assessing its cytotoxic profile, cellular phenotype, and impact on key signaling pathways, researchers can efficiently generate a comprehensive biological profile of this novel compound. Positive results from these assays would warrant further investigation, including broad kinase screening panels, target deconvolution studies, and eventual evaluation in more complex biological models.

References

  • BenchChem. (n.d.). N-(Piperidin-4-ylmethyl)pyrimidin-2-amine | 521273-76-7.
  • Liu, Y., et al. (2018). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 653–656. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1348. Available at: [Link]

  • Li, J., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Available at: [Link]

  • Ahamad, S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(11), 2139-2155. Available at: [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Franzini, R. M., & Neri, D. (2022). Small-molecule discovery through DNA-encoded libraries. Nature Reviews Drug Discovery, 21(5), 355-372. Available at: [Link]

  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • DiscoveRx. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]

  • A-H-Abdel-Aziz, I., & Thabet, A. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Journal of Pharmaceutical Research and Reports. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Journal of Pharmaceutical Research and Reports, 7(4).
  • MDPI. (2024). MitoTex (Mitochondria Texture Analysis User Interface): Open-Source Framework for Textural Characterization and Classification of Mitochondrial Structures. International Journal of Molecular Sciences, 25(1), 585.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmacy and Pharmaceutical Sciences, 13(8), 1-19.
  • ResearchGate. (2025). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 17(9), 1-8.
  • Pharmaffiliates. (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure, 1319, 138676.
  • News-Medical.Net. (2023, April 27). New strategy for identifying small molecules offers a promising path for discovering targeted drugs. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6537.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • BenchChem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.

Sources

Application Note: N-(Piperidin-4-ylmethyl)pyrimidin-2-amine and its Analogs as a Scaffold for Potent and Selective PLK4 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of the N-(Piperidin-4-ylmethyl)pyrimidin-2-amine scaffold for the inhibition of Polo-like Kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in the tumorigenesis of various cancers, making it a high-value therapeutic target.[1][2][3] We will explore the mechanism of action, provide validated experimental protocols for compound evaluation, and discuss the scientific rationale behind these methodologies. The protocols and data presented are based on established principles and findings from closely related, highly potent aminopyrimidine-based PLK4 inhibitors, providing a robust framework for investigating compounds like N-(Piperidin-4-ylmethyl)pyrimidin-2-amine.

Introduction: The Rationale for Targeting PLK4 in Oncology

Polo-like Kinase 4 (PLK4), a unique member of the polo-like kinase family, serves as the master regulatory kinase of centriole duplication.[2] This process is fundamental for the formation of centrosomes, which are critical for organizing the mitotic spindle during cell division.[4] Proper PLK4 function ensures genomic stability through correct chromosome segregation. In many forms of cancer, including breast, colorectal, and lung cancers, PLK4 is overexpressed.[1][4] This dysregulation leads to centrosome amplification, a hallmark of cancer cells that contributes to aneuploidy, genetic instability, and tumor progression.[5]

The dependence of cancer cells on overexpressed PLK4 presents a therapeutic window. Inhibiting PLK4 activity can disrupt centriole formation, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis or cellular senescence in cancer cells, while largely sparing normal cells which have lower PLK4 activity.[4] Consequently, the discovery of potent and selective small-molecule inhibitors of PLK4 is a highly promising strategy in oncology.[1]

The aminopyrimidine scaffold is a well-established "kinase inhibitor star framework" found in several approved drugs.[1][6] This core structure provides an excellent foundation for designing specific kinase inhibitors. Recent research has demonstrated that derivatives of this scaffold can potently inhibit PLK4, displaying excellent anti-proliferative activity in cancer cell lines.[1][6] This guide uses N-(Piperidin-4-ylmethyl)pyrimidin-2-amine as a representative molecule of this class to outline the necessary protocols for its characterization as a PLK4 inhibitor.

Mechanism of Action: Disrupting Centriole Biogenesis

PLK4 inhibitors function by competitively binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates essential for centriole duplication.[4] The binding of aminopyrimidine-based inhibitors is stabilized by key interactions within the active site. Molecular docking studies of potent analogs reveal that the aminopyrimidine core typically forms critical hydrogen bonds with hinge residues (e.g., Glu-90 and Cys-92 in PLK4), anchoring the molecule. The piperidine and other substituted moieties can then extend into adjacent hydrophobic pockets or solvent-exposed regions, influencing both the potency and the pharmacokinetic properties of the compound.[1]

The functional consequence of this inhibition is the failure of procentriole formation, leading to a gradual loss of centrosomes in dividing cells. This triggers a p53-dependent G1 cell cycle arrest, preventing the proliferation of affected cells.[1]

PLK4_Pathway cluster_0 Normal Centriole Duplication cluster_1 Pathway Under Inhibition PLK4_active Active PLK4 STIL STIL Phosphorylation PLK4_active->STIL SAS6 SAS-6 Recruitment STIL->SAS6 Procentriole Procentriole Formation SAS6->Procentriole Duplication Correct Centriole Duplication Procentriole->Duplication Inhibitor N-(Piperidin-4-ylmethyl) pyrimidin-2-amine PLK4_inactive Inactive PLK4 Inhibitor->PLK4_inactive Block BLOCK PLK4_inactive->Block Arrest Centrosome Depletion & Cell Cycle Arrest PLK4_inactive->Arrest

Caption: PLK4 signaling pathway and its inhibition.

Quantitative Profile of Aminopyrimidine-Based PLK4 Inhibitors

To provide a benchmark for experimental work, the following table summarizes the inhibitory activity of a closely related and highly potent aminopyrimidine analog ("Compound 8h" from[1]) and the well-characterized inhibitor Centrinone. Researchers evaluating N-(Piperidin-4-ylmethyl)pyrimidin-2-amine can use these values as a reference for potency.

CompoundTarget KinaseIC50 / KiCell LineAnti-proliferative IC50Reference
Compound 8h PLK46.7 nMMCF-7 (Breast)1.44 µM[1]
(Analog)MDA-MB-231 (Breast)2.13 µM[1]
Centrinone PLK4Ki: 0.16 nMMCF-7 (Breast)2.27 µM[1][7]
(Reference)IC50: 2.71 nMMDA-MB-231 (Breast)8.69 µM[1][5]

Experimental Protocols & Methodologies

A logical workflow is essential for characterizing a novel kinase inhibitor. The process begins with confirming direct target engagement and potency, followed by assessing the compound's effect on cancer cell viability and finally, verifying its on-target mechanism within a cellular context.

Experimental_Workflow Assay Protocol 1: In Vitro Kinase Assay Result1 Determine IC50 (Target Potency) Assay->Result1 CellAssay Protocol 2: Cell Proliferation Assay Result2 Determine Anti-proliferative Activity (Cellular Efficacy) CellAssay->Result2 WB Protocol 3: Western Blot Analysis Result3 Confirm On-Target Cellular Effects WB->Result3 Result1->CellAssay Proceed if potent Result2->WB Proceed if active

Caption: Recommended workflow for inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To quantitatively measure the binding affinity (IC50) of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine for the PLK4 enzyme.

Scientific Rationale: This is the foundational experiment to confirm direct interaction between the compound and the kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a sensitive and robust method for measuring binding competition in a high-throughput format.[8] It measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test inhibitor.

Materials:

  • Recombinant PLK4 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Test Compound: N-(Piperidin-4-ylmethyl)pyrimidin-2-amine, dissolved in 100% DMSO.

  • Reference Compound: Centrinone

  • Kinase Buffer

  • 384-well, low-volume plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and reference compound in 100% DMSO. Then, create 4X final concentration stocks by diluting into the kinase buffer.

  • Assay Plate Setup:

    • Add 4 µL of the 4X compound dilutions to the appropriate wells of the 384-well plate.

    • Include "no inhibitor" (DMSO vehicle) wells for a positive control (maximum FRET) and "no kinase" wells for a negative control (background).

  • Kinase/Antibody Addition: Prepare a 2X Kinase/Eu-Antibody mixture in kinase buffer. Add 8 µL of this mixture to each well.

  • Tracer Addition: Prepare a 4X Tracer solution in kinase buffer. Add 4 µL to each well to initiate the binding reaction.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm. Calculate the emission ratio (665/615).

  • Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Self-Validation & Expected Outcome: The reference inhibitor (Centrinone) should yield an IC50 value consistent with the literature (in the low nanomolar range). A successful experiment will produce a clear sigmoidal dose-response curve for active compounds.

Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)

Objective: To determine the effect of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine on the viability and proliferation of cancer cells.

Scientific Rationale: After confirming biochemical potency, it is crucial to assess if the compound can inhibit cell growth. PLK4 is overexpressed in many breast cancer cell lines, making them suitable models.[1] The MTT assay is a standard colorimetric method that measures the metabolic activity of living cells, which correlates with cell number.[9]

Materials:

  • Cancer Cell Lines: MCF-7, MDA-MB-231 (or other relevant lines)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test Compound and Reference Compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be ≤ 0.1%. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the cells for 72 hours (or an empirically determined duration) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of compound concentration and fit the curve to determine the IC50 value.

Self-Validation & Expected Outcome: A potent PLK4 inhibitor is expected to decrease cell viability in a dose-dependent manner. The IC50 values should be compared to the biochemical potency; a large discrepancy might suggest poor cell permeability or off-target effects.

Protocol 3: Western Blot Analysis for On-Target Cellular Effects

Objective: To confirm that the anti-proliferative effects of the compound are associated with the PLK4 pathway.

Scientific Rationale: PLK4 inhibition is known to induce G1 cell cycle arrest through the p53/p21 pathway in p53-competent cells.[10] Western blotting can be used to detect the upregulation of key proteins in this pathway, providing mechanistic evidence of an on-target effect.

Materials:

  • Cancer Cell Line (e.g., MCF-7, which is p53 wild-type)

  • Test Compound

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system, and associated buffers

  • Primary Antibodies: Anti-p53, Anti-p21, Anti-PLK4, Anti-Actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and grow to ~70% confluency. Treat the cells with the test compound at 1X and 5X its anti-proliferative IC50 for 24-48 hours. Include a vehicle control.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities and normalize to the loading control. Compare the protein levels in treated samples to the vehicle control.

References

  • Patsnap Synapse. (2024). What are PLK4 inhibitors and how do they work?
  • Lopes, C. S., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. PubMed Central. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Khan, I., et al. (2020). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Gan, H., et al. (2018). CFI-400945 is not a selective cellular PLK4 inhibitor. PNAS. Retrieved from [Link]

  • Yu, L., et al. (2021). The activity of PLK4 could be potently inhibited by YLT-11, a novel and specific PLK4 inhibitor. ResearchGate. Retrieved from [Link]

  • Skladanowski, Z., et al. (2021). PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PLK4 Kinase Assay Protocol. Retrieved from [Link]

  • PubMed Central. (n.d.). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gene Result PLK4 polo like kinase 4. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-CPD-4MPA-V1.0

Introduction: Understanding the Stability of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is a key heterocyclic amine intermediate in pharmaceutical synthesis, notably for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin.[1] The inherent reactivity of its constituent moieties—a pyrimidine ring and a piperidine ring—necessitates a thorough understanding of its stability profile to ensure the integrity of research and development activities. The secondary amine in the piperidine ring and the electron-rich pyrimidine system are potential sites for degradation, making the compound susceptible to oxidative, hydrolytic, and photolytic stress.[2][3][4]

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common stability-related issues. It consolidates field-proven insights with established scientific principles to support robust experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine?

A1: For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) .[5][6] The key is to minimize exposure to three primary degradation triggers: moisture, oxygen, and light.[4]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Slows down potential thermal degradation pathways and undesirable side reactions.[7]
Atmosphere Inert (Argon, Nitrogen)The piperidine and aminopyrimidine moieties are susceptible to oxidation.[2] An inert atmosphere displaces oxygen, mitigating this risk.
Moisture Tightly sealed container with desiccantPiperidine compounds can be hygroscopic and susceptible to hydrolysis.[2][4]
Light Opaque or amber containerProtects against photolytic degradation, a common issue for heterocyclic compounds.[4]
Q2: My solid-state sample has developed a yellowish or brownish tint over time. What does this indicate?

A2: A color change is a common visual indicator of degradation, most frequently due to oxidation. The secondary amine of the piperidine ring and the aminopyrimidine system are susceptible to slow oxidation upon exposure to air, forming colored impurities like N-oxides or other oxidative coupling products.[2] While minor color change may not significantly impact purity for some applications, it warrants an analytical purity check (e.g., via HPLC) before use.

Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing a solution of the compound. What are the likely culprits?

A3: The appearance of new peaks suggests degradation. The nature of the degradants depends on the solvent and storage conditions.

  • In aqueous or protic solvents (e.g., methanol, water): Suspect hydrolysis. The pyrimidine ring can be susceptible to hydrolytic cleavage under certain pH conditions, particularly non-neutral pH.[3][8]

  • In any solvent not de-gassed: Oxidative degradation is a strong possibility. The piperidine nitrogen is a primary site for oxidation.[2]

  • If exposed to light: Photodegradation can lead to a complex mixture of products.

It is crucial to use a validated stability-indicating analytical method to resolve the parent compound from all potential degradants.[9]

Q4: How can I minimize degradation when preparing solutions for my experiments?

A4: To maintain solution stability for the duration of your experiment:

  • Use High-Purity, Degassed Solvents: Remove dissolved oxygen by sparging with nitrogen or argon.

  • Work Under Inert Atmosphere: If possible, handle the solid and prepare solutions in a glovebox.

  • Control pH: Use buffered solutions if working in an aqueous medium to avoid pH extremes that can catalyze hydrolysis.

  • Protect from Light: Use amber glassware or wrap vessels in aluminum foil.

  • Prepare Fresh: Prepare solutions immediately before use. If short-term storage is necessary, store at 2-8°C under an inert headspace.

In-Depth Troubleshooting Guides

Scenario 1: Inconsistent Results in Biological or Chemical Assays

You are using N-(Piperidin-4-ylmethyl)pyrimidin-2-amine in a multi-day cell-based assay or a chemical reaction and observe diminishing activity or yield over time.

Root Cause Analysis: This issue is almost always linked to the in-situ degradation of the compound in your experimental medium. The complex nature of cell culture media (containing salts, amino acids, and potential catalysts) or reaction mixtures can accelerate degradation.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Assay Inconsistency A Inconsistent Assay Results Observed B Step 1: Purity Check of Stock Solution Run HPLC-UV on the stock solution used for the experiment. A->B C Is stock purity >99% and free of degradants? B->C D No C->D No E Yes C->E Yes F Prepare fresh stock solution from solid. Re-verify purity. Re-run experiment. D->F G Step 2: Assess In-Situ Stability Incubate compound in assay medium/solvent under exact experimental conditions (time, temp, light). Analyze samples at T=0 and T=final. E->G H Is significant degradation (<5%) observed? G->H I Yes H->I Yes J No H->J No K Modify experimental design: - Add compound fresh at intervals. - Include antioxidants (if compatible). - Re-evaluate solvent/medium choice. I->K L Investigate other experimental variables: - Reagent stability - Cell health - Instrument calibration J->L

Caption: Decision tree for troubleshooting inconsistent assay results.

Scenario 2: Failure to Meet Purity Specifications After Synthesis/Work-up

You have synthesized the compound, but the final product purity is low, with several related impurities detected.

Root Cause Analysis: Degradation may be occurring during the reaction work-up or purification steps. Amines, in particular, can be sensitive to acidic/basic conditions, heat, and exposure to air during processing.

Preventative & Corrective Actions:

  • Aqueous Work-up: When performing extractions, minimize the time the compound spends in highly acidic or basic aqueous layers. Strong bases can promote degradation of some pyrimidine derivatives.[8] Neutralize promptly and extract into an organic solvent.

  • Solvent Removal: Use a rotary evaporator at moderate temperatures (<40-50°C) to prevent thermal degradation.[7] Avoid leaving the dried compound under vacuum for extended periods, as this can pull air through the system and promote oxidation. Break the vacuum with an inert gas.

  • Chromatography: If using silica gel chromatography, be aware that standard silica is slightly acidic and can cause degradation of basic compounds on the column. Consider deactivating the silica with a small amount of triethylamine (~0.5-1%) in the eluent or using neutral alumina.

  • Crystallization: During crystallization, ensure solvents are degassed and consider performing the crystallization under a nitrogen blanket to prevent oxidation, especially if the process involves heating to dissolve the solid.

Key Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol, based on ICH Q1A guidelines, is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[10][11]

Objective: To intentionally degrade the compound under various stress conditions to generate likely degradants.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, mix 1 mL of stock solution with 1 mL of the stressor solution in a clear glass vial. Store a control sample (1 mL stock + 1 mL water) under ambient, protected-from-light conditions.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.[8]

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.[12]

    • Thermal: Water. Incubate at 80°C for 48 hours.

    • Photolytic: Water. Expose to a photostability chamber (ICH Q1B option) for a defined period.

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a suitable HPLC-UV method. A good starting point could be a C18 column with a gradient of water (with 0.1% TFA or formic acid) and acetonitrile.[13][14]

Expected Outcome: The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stress duration or temperature. The resulting chromatograms will reveal the retention times of degradants relative to the parent peak, which is critical for method validation.

G cluster_1 Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Compound Stock (1 mg/mL in ACN:H2O) acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, 60°C start->base ox Oxidative 3% H2O2, RT start->ox therm Thermal 80°C start->therm photo Photolytic ICH Q1B start->photo quench Quench / Neutralize Samples acid->quench base->quench ox->quench therm->quench photo->quench analyze Analyze by HPLC-UV/MS Compare to T=0 Control quench->analyze report Identify Degradation Peaks & Assess Peak Purity analyze->report G cluster_pathways Potential Degradation Pathways cluster_products Potential Products parent N-(Piperidin-4-ylmethyl) pyrimidin-2-amine oxidation Oxidation (e.g., H₂O₂) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis photo Photodegradation (UV/Light) parent->photo n_oxide Piperidine N-Oxide Derivatives oxidation->n_oxide Major ring_open Pyrimidine Ring-Opened Products hydrolysis->ring_open Minor/Forced cleavage Cleavage Products (e.g., 2-aminopyrimidine) hydrolysis->cleavage Minor/Forced complex Complex Mixture / Polymers photo->complex Variable

Caption: Plausible degradation pathways for the target compound.

References

  • Biosynce. (2025, August 25).
  • ICH. (n.d.). Q1A(R2) Guideline.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Arram, M., Medidi, S., & Gupta, N. (2024). Development and validation of simplified RP-HPLC method for quantification of trelagliptin in tablet dosage form: Greenness analysis using AGREE penalties.
  • EMA. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • (2025, November 8).
  • Vega, F., Sanna, A., & Navarrete, B. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE.
  • Hurst, R. O., & Kuksis, A. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
  • PubChem. (n.d.). Piperidine.
  • FDA. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products. U.S.
  • (2017, October 21).
  • Kim, J., et al. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Blog.
  • El-Kassem, L. A., et al. (2017).
  • Pharmaffiliates. (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine.
  • (2025, August 9). development and validation of related substances method by hplc for analysis of trelagliptin succinate.
  • (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • ChemScene. (n.d.). N-Methyl-1-(pyridazin-3-yl)piperidin-4-amine.

Sources

Technical Support Center: Enhancing the Purity of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting and practical solutions for common purification challenges encountered during its synthesis. As Senior Application Scientists, we combine established chemical principles with field-tested experience to help you achieve your desired purity targets.

Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude N-(Piperidin-4-ylmethyl)pyrimidin-2-amine?

A1: The impurity profile is intrinsically linked to the synthetic route. The most common syntheses involve either the coupling of a piperidine fragment with a pyrimidine ring or the formation of the piperidine ring on a pre-functionalized pyrimidine.

  • Impurities from Reductive Amination Routes: A frequent synthesis involves the reductive amination of a piperidin-4-one precursor (like N-Boc-piperidin-4-one) with 2-aminopyrimidine, followed by deprotection.[1][2]

    • Unreacted Starting Materials: Residual N-protected piperidin-4-one or 2-aminopyrimidine.

    • Iminium Intermediate: The intermediate imine may be present if the reduction is incomplete.

    • Over-alkylation Products: If the piperidine nitrogen is unprotected, it can compete in the reaction.

    • Reducing Agent Byproducts: Borate salts from reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are common and must be removed during aqueous workup.[1]

  • Impurities from Cross-Coupling Routes: Methods like the Buchwald-Hartwig amination may be used to couple 2-chloropyrimidine with a 4-(aminomethyl)piperidine derivative.

    • Residual Catalyst: Palladium (from precursors like Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, BINAP) are critical impurities to remove.[1][3]

    • Homocoupling Products: Side products arising from the coupling of two pyrimidine or two piperidine fragments.

    • Unreacted Starting Materials: Residual 2-chloropyrimidine or the piperidine starting material.

  • General Impurities:

    • Solvent Residues: Trapped solvents from the reaction or a previous purification step.

    • Degradation Products: Amines, particularly aminopyrimidines, can be susceptible to oxidation or other degradation pathways if not handled under appropriate conditions.[4]

Q2: My initial purity analysis (TLC/LCMS) shows multiple spots/peaks. How should I begin the purification process?

A2: A systematic approach is crucial. Start by understanding the nature of your impurities.

  • Characterize the Mixture: Use LCMS to get the mass of the major components. This helps identify if the impurities are starting materials, byproducts, or something unexpected. A proton NMR of the crude material can also reveal the relative ratios of aromatic to aliphatic protons, giving clues about the major species present.

  • Assess Polarity: Run a Thin Layer Chromatography (TLC) plate with a standard eluent system (e.g., Dichloromethane/Methanol, 95:5 or 90:10). The basic nature of your product often causes streaking on standard silica gel.[5] To get a clearer picture, add a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., 1% of total volume). This neutralizes the acidic silanol groups on the silica, leading to sharper spots.[6]

  • Plan the First Step: Based on the TLC, decide on the most effective initial purification.

    • If there are non-polar impurities and your product is at a lower Rf, an initial purification by flash chromatography might be effective.

    • If impurities are very polar or ionic (e.g., salts), an aqueous acid-base workup is an excellent first step to remove them.

    • If the product is the major component and appears crystalline, direct recrystallization could be the most efficient path.

Troubleshooting and Purification Protocols

This section addresses specific experimental challenges with detailed, step-by-step protocols.

Issue 1: My compound streaks badly on silica gel TLC and column chromatography, leading to poor separation.

Causality: The basic nitrogen atoms in both the piperidine and pyrimidine rings interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This acid-base interaction leads to irreversible adsorption, tailing, and poor separation efficiency.

Solution: The key is to suppress the interaction with the acidic stationary phase. This can be achieved by modifying the mobile phase or using a different stationary phase.

Protocol 1: Flash Column Chromatography with a Basic Modifier

  • Prepare the Slurry: Dry-load your crude material onto a small amount of silica gel for best results. To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Select the Mobile Phase: Based on your modified TLC (with Et₃N or NH₄OH), choose a solvent system that gives your product an Rf value of approximately 0.2-0.3.

  • Pack the Column: Pack the column with silica gel using your chosen mobile phase.

  • Equilibrate the Column: Crucially, equilibrate the packed column by flushing with at least 3-5 column volumes of the mobile phase containing the basic modifier (e.g., 0.5-1% triethylamine). This "neutralizes" the silica before your compound is introduced.[6]

  • Load and Elute: Carefully load the dry-loaded sample onto the top of the column. Begin elution with the modified mobile phase, collecting fractions and monitoring by TLC.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (Standard Grade)Cost-effective and widely available.
Mobile Phase Modifier 0.5-2% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) in the eluentNeutralizes acidic silanol groups, preventing peak tailing.[6]
Common Eluent Systems Dichloromethane/MethanolGood for moderately polar compounds.
Ethyl Acetate/Hexanes/Et₃NFor less polar impurities.
Chloroform/Methanol/NH₄OHA stronger, more polar system.[5]
Alternative Stationary Phase Alumina (basic or neutral) or Amine-functionalized silicaProvides a non-acidic surface, inherently better for basic compounds.[5][7]
Issue 2: My product is a persistent oil and fails to crystallize from common solvents.

Causality: The presence of impurities can disrupt the crystal lattice formation, acting as "antifreeze." Additionally, the conformational flexibility of the piperidine ring and the potential for various hydrogen bonding patterns can sometimes favor an amorphous or oily state over a crystalline one.

Solution 1: Acid-Base Purification to Remove Impurities

An acid-base extraction is a highly effective method to separate your basic product from any neutral or acidic impurities. A patent for the purification of a similar compound, 2-amino-4-methylpyridine, successfully employs this strategy.[8]

Protocol 2: Liquid-Liquid Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). Your amine product will protonate and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Back-Extraction (Optional): Combine the acidic aqueous layers and wash with a fresh portion of organic solvent (ethyl acetate or DCM) to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 10 M NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (pH > 10). Your product will deprotonate and precipitate or form an oil.

  • Final Extraction: Extract the product back into an organic solvent (DCM or ethyl acetate) 3-4 times.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid or oil should be significantly purer.

Solution 2: Salt Formation and Recrystallization

If the purified free-base is still an oil, converting it to a solid salt can facilitate crystallization. Hydrochloride (HCl) salts are most common.

Protocol 3: HCl Salt Formation and Recrystallization

  • Dissolve Free Base: Dissolve the purified free-base product in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Add HCl: Slowly add a solution of HCl in a solvent (e.g., 2 M HCl in diethyl ether or acetyl chloride in ethanol[5]) dropwise with stirring. Monitor for precipitation.

  • Induce Crystallization: If a precipitate does not form immediately, you may need to cool the solution, scratch the inside of the flask with a glass rod, or add a small amount of a non-polar co-solvent (like hexanes or diethyl ether) to induce crystallization.

  • Isolate and Wash: Collect the resulting solid salt by filtration, wash with a small amount of cold diethyl ether or your crystallization solvent, and dry under vacuum.

Issue 3: My product is contaminated with residual palladium from a cross-coupling reaction.

Causality: The nitrogen atoms in your product can act as strong ligands, forming stable complexes with palladium.[9] This chelation makes simple filtration ineffective for removing the catalyst, which may be present in a soluble, homogeneous form.[3]

Solution: Use an adsorbent with a high affinity for palladium. Activated carbon is a cost-effective and common choice.[9][10]

Protocol 4: Palladium Removal with Activated Carbon

  • Dissolve Product: Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add Carbon: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.[9]

  • Stir: Stir the suspension at room temperature or with gentle heating (e.g., 40–50 °C) for 1-12 hours. The optimal time should be determined by monitoring the palladium levels if possible.

  • Filter: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.

  • Wash: Wash the Celite pad thoroughly with fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washes and remove the solvent under reduced pressure.

Note: While effective, activated carbon can sometimes adsorb the desired product, leading to yield loss.[9] For more challenging cases or higher value products, specialized palladium scavenger resins (e.g., thiol-functionalized silica) can offer higher selectivity.[11]

Visual Workflow Guides

The following diagrams provide a high-level overview of the troubleshooting and decision-making process.

G start Crude Product Analysis (TLC, LCMS, NMR) impurity_id Identify Impurity Type (e.g., Catalyst, Starting Material, Polarity) start->impurity_id check_purity Is Purity Acceptable? select_method Select Purification Method (See Decision Tree) check_purity->select_method No, Re-evaluate end Pure Product check_purity->end Yes impurity_id->select_method execute_method Execute Protocol (e.g., Column, Recrystallization, Extraction) select_method->execute_method reanalyze Re-analyze Purity (TLC, LCMS, NMR) execute_method->reanalyze reanalyze->check_purity G start Impurity Type? node_catalyst Residual Palladium Catalyst? start->node_catalyst node_polarity Different Polarity from Product? start->node_polarity node_basicity Different Basicity from Product? start->node_basicity node_catalyst->node_polarity No method_scavenger Use Activated Carbon or Scavenger Resin node_catalyst->method_scavenger Yes method_column Flash Column Chromatography (with amine modifier) node_polarity->method_column Yes method_recryst Recrystallization (Free Base or Salt) node_polarity->method_recryst No (closely related) node_basicity->node_polarity No method_extraction Acid-Base Extraction node_basicity->method_extraction Yes (e.g., neutral impurity)

Caption: Decision tree for selecting a purification method.

References
  • Benchchem. (n.d.). N-(Piperidin-4-ylmethyl)pyrimidin-2-amine | 521273-76-7.
  • Pharmaffiliates. (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine. Retrieved from [Link]

  • Google Patents. (2014). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • MacMillan, D. S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • MDPI. (2023). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. Retrieved from [Link]

  • National Institutes of Health. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (2006). US7084287B2 - Method of removing palladium.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Google Patents. (2017). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014). Why Amine Systems Fail – An in-depth Study of Amine System Failures. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • White Rose eTheses Online. (2011). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • ResearchGate. (2019, January 15). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. Retrieved from [Link]

  • Veeprho. (n.d.). N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Evaluating Novel Antiviral Candidates: A Comparative Framework Using N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antiviral therapeutics, the journey from a promising chemical scaffold to a validated lead compound is both arduous and exciting. This guide is designed for researchers, scientists, and drug development professionals who stand at this critical juncture. We will explore a systematic framework for evaluating a novel compound, using the hypothetical candidate N-(Piperidin-4-ylmethyl)pyrimidin-2-amine , against established antiviral agents.

While N-(Piperidin-4-ylmethyl)pyrimidin-2-amine is not yet characterized in peer-reviewed antiviral literature[1], its structure is noteworthy. It features a pyrimidine core, a motif present in numerous clinically significant antiviral drugs, particularly nucleoside analogs that interfere with viral replication.[2] Molecules with pyrimidine and piperidine moieties have demonstrated a wide spectrum of antiviral activities against viruses like influenza, HIV, and various herpesviruses.[3][4][5] This structural precedent provides a compelling, albeit hypothetical, rationale for its investigation as an antiviral agent.

This guide will not present pre-existing data on this specific molecule. Instead, it will provide the foundational knowledge, comparative benchmarks, and detailed experimental protocols necessary to conduct a rigorous, self-validating evaluation. We will compare our candidate to three established drugs, each with a distinct mechanism of action:

  • Remdesivir (Veklury®): A broad-spectrum nucleotide analog that inhibits viral RNA-dependent RNA polymerase (RdRp).[6][7]

  • Nirmatrelvir (in Paxlovid™): A peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[8][9]

  • Oseltamivir (Tamiflu®): A neuraminidase inhibitor that prevents the release of new influenza virions from infected cells.[10][11]

Section 1: Unraveling the Mechanisms of Viral Inhibition

A profound understanding of the target mechanism is paramount. An effective antiviral must disrupt a critical step in the viral lifecycle, such as entry, replication, assembly, or release.[12] The choice of established agents for this guide was deliberate, targeting three distinct and well-validated stages of viral propagation.

Established Mechanisms of Action:

  • Remdesivir: As a prodrug, remdesivir is metabolized within the cell to its active triphosphate form (RDV-TP).[13] This molecule mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp).[6][13] This incorporation leads to delayed chain termination, effectively halting the replication of the viral genome.[14]

  • Nirmatrelvir: This agent is a covalent inhibitor that directly binds to the catalytic cysteine residue (Cys145) of the viral main protease (Mpro).[15] Mpro is essential for cleaving large viral polyproteins into functional proteins required for viral replication.[8] By blocking this protease, nirmatrelvir prevents the virus from building its essential machinery.[16] It is co-administered with ritonavir, which inhibits the human CYP3A4 enzyme, slowing the metabolism of nirmatrelvir and thus increasing its therapeutic concentration.[16]

  • Oseltamivir: This drug is a competitive inhibitor of the neuraminidase enzyme, which is found on the surface of influenza viruses.[10] Neuraminidase's function is to cleave sialic acid residues on the host cell surface, a crucial step for releasing newly formed viral particles.[11] Oseltamivir blocks this "exit," preventing the spread of the virus to other cells.[17][18]

Hypothetical Mechanism for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine:

Given its pyrimidine core, a plausible hypothesis is that it could act as a nucleoside or non-nucleoside inhibitor of viral polymerases, similar in principle to agents like Remdesivir.[2] Alternatively, pyrimidine derivatives have been shown to inhibit other viral targets.[19][20] The initial experimental goal would be to determine if the compound inhibits viral replication and, if so, to elucidate the specific stage of the viral lifecycle it affects through time-of-addition assays.

G cluster_host Host Cell Entry 1. Viral Entry & Uncoating Replication 2. Genome Replication (RNA Synthesis) Translation 3. Protein Translation & Processing Assembly 4. Virion Assembly Release 5. Viral Release Remdesivir Remdesivir Remdesivir->Replication Inhibits RdRp Nirmatrelvir Nirmatrelvir Nirmatrelvir->Translation Inhibits Mpro Oseltamivir Oseltamivir Oseltamivir->Release Inhibits Neuraminidase NovelCompound N-(Piperidin-4-ylmethyl) pyrimidin-2-amine (Hypothetical) NovelCompound->Replication Hypothesized Target: Polymerase?

Figure 1: Mechanisms of Action Targeting the Viral Lifecycle.

Section 2: Quantitative Comparison of In Vitro Efficacy and Cytotoxicity

The cornerstone of preclinical evaluation lies in two key metrics: the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).[21]

  • IC50 (or EC50): The concentration of a drug required to inhibit viral replication or cytopathic effect by 50%. A lower IC50 indicates higher potency.

  • CC50: The concentration of a drug that causes a 50% reduction in the viability of uninfected host cells. This is a crucial measure of the drug's toxicity.[21]

  • Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). The SI is arguably the most important parameter, as it represents the therapeutic window. A higher SI value is desirable, indicating that the drug is effective at concentrations far below those at which it becomes toxic to host cells.[21] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[21][22]

The table below presents representative in vitro data for our established antiviral agents against their respective target viruses. This serves as a benchmark against which data for a novel compound should be compared.

CompoundTarget VirusCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
N-(Piperidin-4-ylmethyl)pyrimidin-2-amine Virus TBDCell Line TBDTBDTBDTBD-
Remdesivir SARS-CoV-2Vero E60.77> 100> 129[23][24]
Remdesivir MERS-CoVCalu-30.025> 10> 400[23]
Nirmatrelvir SARS-CoV-2 (Omicron)HeLa-ACE2~0.013> 100> 7692[25][26]
Oseltamivir Carboxylate Influenza A (H1N1)MDCK~0.00265~1.6> 600[27]
Note: IC50/CC50 values can vary significantly based on the viral strain, cell line, and specific assay protocol used.

Section 3: Gold-Standard Experimental Protocols

To generate reliable and reproducible data, standardized, self-validating protocols are essential. Here, we provide step-by-step methodologies for determining the CC50 and IC50 values of a novel compound.

G cluster_prep 1. Assay Preparation cluster_assays 2. Parallel Assays cluster_cyto Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (IC50) cluster_analysis 3. Incubation & Analysis A1 Seed Host Cells in 96-Well Plates A2 Prepare Serial Dilutions of Test Compound B1 Add Compound Dilutions to UNINFECTED Cells A2->B1 C1 Infect Cells with Virus (e.g., 0.01 MOI) A2->C1 D1 Incubate Plates (e.g., 48-72 hours) B1->D1 C2 Add Compound Dilutions to INFECTED Cells C1->C2 C2->D1 D2 Quantify Endpoint D1->D2 D2_sub Cell Viability (e.g., MTT Assay) Viral Inhibition (e.g., Plaque Count) D2->D2_sub D3 Calculate CC50 & IC50 Values (Non-linear Regression) D2->D3

Sources

Bridging the Gap: A Comparative Guide to In Vitro-In Vivo Correlation for Novel 2-Aminopyrimidine CDK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the 2-aminopyrimidine scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors. This guide delves into the critical process of establishing an in vitro-in vivo correlation (IVIVC) for this class of compounds, focusing on a representative Cyclin-Dependent Kinase (CDK) inhibitor, N-(Piperidin-4-ylmethyl)pyrimidin-2-amine derivative, which we will refer to as Compound A .

The journey from a potent molecule in a test tube to an effective therapy requires a deep, quantitative understanding of how in vitro biochemical and cellular activities translate into in vivo pharmacokinetics (PK) and pharmacodynamics (PD). Establishing a robust IVIVC is not merely a regulatory checkbox; it is a predictive tool that accelerates development, optimizes formulation, and minimizes costly late-stage failures[1][2]. This guide will provide a framework for this process, comparing Compound A with established CDK inhibitors, Flavopiridol and Roscovitine, to highlight key performance characteristics and the rationale behind experimental design.

The Central Challenge: From Potency to Efficacy

The central goal of an IVIVC in this context is to build a mathematical model that connects the drug's performance in laboratory assays to its behavior in a living system[1]. For a CDK inhibitor like Compound A, this means correlating its enzymatic inhibitory concentration (e.g., IC50) and its anti-proliferative effects on cancer cells with the plasma concentrations required to achieve tumor growth inhibition in preclinical models. Dysregulation of CDKs is a hallmark of many cancers, making them prime therapeutic targets[3][4]. An effective inhibitor must not only hit its target kinase with high affinity but also possess drug-like properties that allow it to reach the tumor in sufficient concentrations to exert its effect.

Comparative In Vitro Profiling: Establishing a Baseline

The first step in building an IVIVC is a thorough characterization of the compound's in vitro activity. This involves a tiered approach, moving from the molecular target to the cellular environment.

Biochemical Kinase Inhibition

Expertise & Experience: The foundational assay measures the direct inhibition of the target kinase. For Compound A, the primary targets are CDKs crucial for cell cycle progression, such as CDK4/Cyclin D1 and CDK1/Cyclin B. The choice of assay format is critical. A fluorescence polarization (FP) or radiometric assay using [γ-³²P]ATP provides high sensitivity and is considered a gold standard for determining the IC50, the concentration of inhibitor required to reduce enzyme activity by 50%[5][6]. It's crucial to also profile the compound against a panel of other kinases to assess selectivity. Poor selectivity can lead to off-target toxicities in vivo.

Comparative Data: We compare Compound A's profile to Flavopiridol, a first-generation, potent but non-selective CDK inhibitor, and Roscovitine, a purine-based inhibitor with a different selectivity profile[4][7][8].

CompoundCDK1/CycB IC50 (nM)CDK4/CycD1 IC50 (nM)CDK9/CycT IC50 (nM)Selectivity Notes
Compound A 756020Potent against key cell cycle and transcriptional CDKs. ~40-fold selective over CDK2.
Flavopiridol 30703Pan-CDK inhibitor with high potency against many CDKs[9].
Roscovitine 700400900Selective for CDKs 1, 2, 5, 7, and 9[3][4].

Data for Compound A is representative of potent 2-aminopyrimidine derivatives like P276-00[7].

Cellular Anti-proliferative Activity

Expertise & Experience: A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in the complex intracellular milieu. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess a compound's effect on cell viability and proliferation[10]. The principle lies in the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells. By testing the compound across a panel of cancer cell lines, we can determine its GI50 (concentration for 50% growth inhibition) and begin to understand its spectrum of activity.

Comparative Data: The anti-proliferative activity of Compound A is evaluated against human non-small cell lung (H-460) and breast cancer (MCF-7) cell lines.

CompoundH-460 GI50 (nM)MCF-7 GI50 (nM)Notes
Compound A 450600Broad anti-proliferative activity. Higher concentration needed than for biochemical inhibition, reflecting cellular barriers and ATP competition.
Flavopiridol 50-10060-150Potent in cellular assays, consistent with broad kinase inhibition[9][11].
Roscovitine 15,000-20,00016,000Significantly less potent in cellular assays compared to biochemical IC50s[4].

Data for Compound A is representative of potent 2-aminopyrimidine derivatives like P276-00[7].

In Vivo Evaluation: The Whole System Response

With a solid in vitro profile, the next crucial phase is to understand how the compound behaves in a living organism. This involves pharmacokinetic studies to understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and efficacy studies in relevant disease models.

Pharmacokinetic (PK) Studies in Mice

Expertise & Experience: The goal of a PK study is to determine key parameters like half-life (t1/2), maximum plasma concentration (Cmax), and oral bioavailability (%F)[12][13]. A standard approach involves administering the compound to mice via both intravenous (IV) and oral (PO) routes[14]. Serial blood samples are collected at specific time points, and the drug concentration in the plasma is quantified using LC-MS/MS. The IV data reveals the drug's clearance and distribution, while the PO data shows its absorption characteristics. Good oral bioavailability is a highly desirable trait for patient convenience.

Comparative Data:

CompoundRouteDose (mg/kg)Cmax (µM)t1/2 (h)Oral Bioavailability (%F)
Compound A PO20~1.5~4-6~35%
Flavopiridol IV5~2.0~10-12<10% (Poor oral bioavailability)
Roscovitine PO50~5.0~1.5~25%[15]

Pharmacokinetic parameters are representative estimates for comparison.

Xenograft Efficacy Studies

Trustworthiness: The ultimate preclinical test is whether the compound can inhibit tumor growth in vivo. This is typically assessed using a tumor xenograft model, where human cancer cells (e.g., H-460) are implanted subcutaneously into immunocompromised mice[16]. Once tumors are established, mice are treated with the compound, and tumor volume is measured over time. This experiment directly links the drug's PK profile to its pharmacodynamic effect (tumor growth inhibition). The dosing schedule is designed based on the PK data to maintain plasma concentrations above the target cellular GI50 for a significant duration.

Comparative Data:

CompoundModelDose & ScheduleTumor Growth Inhibition (%)
Compound A H-460 Xenograft20 mg/kg, PO, QD~60-70%
Flavopiridol Various Xenografts5 mg/kg, IV, QD x 5d~50-80% (schedule dependent)[8][9]
Roscovitine Various Xenografts100 mg/kg, IP, BID~40-60%[4]

In vivo efficacy is dependent on the specific model and schedule used. Data is representative.

Establishing the Correlation: Connecting the Dots

The IVIVC is established by integrating the data from these distinct experimental phases.

Logical Framework:

  • Target Engagement: The in vitro biochemical IC50 (e.g., 20-75 nM for Compound A) defines the concentration needed to inhibit the kinase.

  • Cellular Efficacy: The in vitro cellular GI50 (e.g., 450-600 nM for Compound A) represents the concentration required to stop cancer cell proliferation. This value is typically higher than the biochemical IC50 due to factors like cell permeability and competition with high intracellular ATP concentrations. This GI50 becomes the target trough concentration (Cmin) in vivo.

  • In Vivo Exposure: The PK study determines the oral dose (e.g., 20 mg/kg for Compound A) required to achieve and maintain plasma concentrations above the target GI50 for an extended period.

  • In Vivo Efficacy: The xenograft study validates the model. If the chosen dose maintains plasma levels above the GI50 and results in significant tumor growth inhibition, a successful IVIVC has been established.

This correlation allows researchers to predict the clinical dose, understand the therapeutic window, and provides a rationale for formulation development to achieve the desired PK profile[1][2].

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

Trustworthiness: This protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme) controls, ensuring that the measured signal is directly related to kinase activity.

  • Reagent Preparation : Prepare kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)[5]. Prepare a stock solution of the substrate peptide and ATP.

  • Compound Dilution : Perform serial dilutions of Compound A, Flavopiridol, and Roscovitine in DMSO, followed by a further dilution in kinase buffer to achieve the final assay concentrations with a consistent DMSO percentage (e.g., 1%)[6].

  • Reaction Setup : In a 96-well plate, add the kinase, substrate peptide, and inhibitor solutions.

  • Initiation : Start the reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 90 minutes)[6].

  • Termination & Detection : Stop the reaction by adding EDTA. Add a phosphopeptide-specific antibody and a fluorescent tracer. The antibody binds to either the phosphorylated substrate or the tracer.

  • Measurement : Read the fluorescence polarization on a suitable plate reader. High polarization indicates low kinase activity (inhibitor works), as the tracer remains bound to the large antibody. Low polarization indicates high kinase activity.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Proliferation Assay

Trustworthiness: This protocol includes wells with media only (background), cells with vehicle (DMSO) only (100% viability), and cells with a known cytotoxic agent (positive control) to validate the assay's dynamic range and performance.

  • Cell Seeding : Plate H-460 or MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight[17].

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds for 72 hours[9].

  • MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C[17].

  • Formazan Solubilization : Carefully remove the media and add a solubilization solution (e.g., DMSO or a buffered SDS solution) to dissolve the purple formazan crystals[18].

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis : Subtract the background absorbance, normalize the data to the vehicle-treated cells, and plot the results to calculate the GI50 value.

Protocol 3: Mouse Pharmacokinetic Study (Oral Gavage)

Trustworthiness: This protocol relies on validated LC-MS/MS methods for drug quantification, with standard curves and quality controls in the same matrix (plasma) to ensure accuracy and reproducibility.

  • Animal Acclimation : Acclimate mice (e.g., C57BL/6) for at least five days before the study[19].

  • Formulation : Prepare the compound in a suitable vehicle for oral gavage (e.g., 0.5% HPMC)[12].

  • Dosing : Administer a single dose of the compound via oral gavage at a specific volume (e.g., 5 mL/kg)[19].

  • Blood Sampling : Collect blood samples (e.g., via submandibular vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant[14].

  • Plasma Preparation : Centrifuge the blood samples to separate the plasma.

  • Bioanalysis : Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • PK Analysis : Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2.

Visualizations

Diagram 1: IVIVC Workflow for a Kinase Inhibitor

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Model biochem Biochemical Assay (Kinase IC50) cell Cellular Assay (Proliferation GI50) biochem->cell Target Engagement in Cells pk Pharmacokinetics (PK) (Mouse Cmax, t1/2, %F) cell->pk Defines Target Exposure efficacy Efficacy Study (Xenograft TGI) pk->efficacy Dose Selection & Schedule Design model Predictive Correlation (PK/PD Model) pk->model efficacy->cell Validates Cellular Potency efficacy->model

Caption: The workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Diagram 2: CDK Signaling and Inhibition

CDK_Pathway cluster_G1S G1-S Transition cluster_G2M G2-M Transition CDK4 CDK4/ Cyclin D Rb pRb CDK4->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Genes E2F->S_Phase activates CDK1 CDK1/ Cyclin B Mitosis Mitosis CDK1->Mitosis promotes Inhibitor Compound A (CDK Inhibitor) Inhibitor->CDK4 inhibits Inhibitor->CDK1 inhibits

Caption: Simplified cell cycle regulation by CDKs and the mechanism of inhibition.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • PubMed. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. [Link]

  • PubMed. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. [Link]

  • PubMed Central. Protocols for Characterization of Cdk5 Kinase Activity. [Link]

  • Molecular Cancer Therapeutics. In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. [Link]

  • PubMed. Flavopiridol enhances the effect of docetaxel in vitro and in vivo in human gastric cancer cells. [Link]

  • PubMed Central. Murine Pharmacokinetic Studies. [Link]

  • ResearchGate. Study Protocol. Twenty-four NSG mice bearing patient derived xenografts.... [Link]

  • PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. [Link]

  • Frontiers in Molecular Biosciences. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]

  • PubMed Central. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. [Link]

  • Daikin Chemicals. FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt.... [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubMed. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells. [Link]

  • WJET. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchGate. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells. [Link]

  • Semantic Scholar. Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse. [Link]

  • PubMed Central. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. [Link]

  • American Association for Cancer Research. CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. [Link]

  • PubMed Central. A Phase II, Single-Arm, Open-Label, Multicenter Study to Evaluate the Efficacy and Safety of P276-00.... [Link]

  • PubMed Central. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. [Link]

  • Oita University. Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse. [Link]

  • ResearchGate. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]

  • PubMed Central. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model. [Link]

  • ACS Publications. Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening.... [Link]

  • AACR Journals. Flavopiridol Induces p53 via Initial Inhibition of Mdm2 and p21.... [Link]

  • PubMed Central. Roscovitine, a cyclin-dependent kinase inhibitor, affects several gating mechanisms to inhibit cardiac L-type (Ca(V)1.2) calcium channels. [Link]

  • The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • BCTT. Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. [Link]

  • protocols.io. MTT Assay. [Link]

  • Clinical Lymphoma, Myeloma & Leukemia. A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00.... [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Piperidin-4-ylmethyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.